molecular formula C14H16O B12611560 4-Methyl-1-phenylhept-1-YN-3-one CAS No. 918638-74-1

4-Methyl-1-phenylhept-1-YN-3-one

Katalognummer: B12611560
CAS-Nummer: 918638-74-1
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: SFBOXKUQPGYSAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-1-phenylhept-1-YN-3-one is an organic compound with the molecular formula C14H16O It is characterized by a hept-1-yn-3-one backbone with a phenyl group at the first carbon and a methyl group at the fourth carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenylhept-1-YN-3-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 4-methyl-1-phenyl-1-butyne with an appropriate reagent under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alkyne and subsequent nucleophilic attack on the electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1-phenylhept-1-YN-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are commonly used.

Major Products

    Oxidation: Formation of this compound oxide or corresponding carboxylic acids.

    Reduction: Formation of 4-methyl-1-phenylhept-1-ene or 4-methyl-1-phenylheptane.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-Methyl-1-phenylhept-1-YN-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methyl-1-phenylhept-1-YN-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-1-phenylbut-1-YN-3-one: Similar structure but with a shorter carbon chain.

    4-Methyl-1-phenylhex-1-YN-3-one: Similar structure but with a different carbon chain length.

    4-Methyl-1-phenylpent-1-YN-3-one: Another homolog with a different carbon chain length.

Uniqueness

4-Methyl-1-phenylhept-1-YN-3-one is unique due to its specific carbon chain length and the presence of both phenyl and methyl groups. These structural features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

918638-74-1

Molekularformel

C14H16O

Molekulargewicht

200.28 g/mol

IUPAC-Name

4-methyl-1-phenylhept-1-yn-3-one

InChI

InChI=1S/C14H16O/c1-3-7-12(2)14(15)11-10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7H2,1-2H3

InChI-Schlüssel

SFBOXKUQPGYSAA-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)C(=O)C#CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.